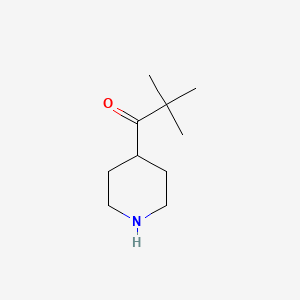

2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one

Description

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2,2-dimethyl-1-piperidin-4-ylpropan-1-one |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 |

InChI Key |

QFOUIGQARUZCCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one typically involves the reaction of piperidine with a suitable ketone precursor under controlled conditions. One common method involves the alkylation of piperidine with 2,2-dimethylpropan-1-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

1.1. Anticancer Research

Recent studies have indicated that compounds related to 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their effectiveness as histone deacetylase inhibitors (HDACIs). These compounds demonstrated notable antiproliferative activity against HeLa cells, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

1.2. Serine Protease Inhibition

The compound has been investigated for its potential in inhibiting serine proteases, which are critical in various biological processes and diseases, including COVID-19. Research has identified several derivatives that effectively inhibit target proteases, showcasing the compound's versatility as a therapeutic agent .

1.3. Neurological Applications

In neuropharmacology, piperidine derivatives have been explored for their effects on neurotransmitter systems. The structural features of 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one suggest potential interactions with receptors involved in neurological disorders, making it a candidate for further exploration in treatments for conditions such as anxiety and depression .

2.1. Sensate Compounds

This compound is part of a broader class of sensate compounds that are utilized in consumer products for their organoleptic effects. These effects include cooling and warming sensations that enhance user experience in products like cosmetics and toiletries .

2.2. Polymer Chemistry

The unique structure of 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it valuable for applications in coatings and advanced materials .

Case Studies

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological processes such as neurotransmission and signal transduction .

Comparison with Similar Compounds

Key Insights :

- Chiral modifications (e.g., 3-methylpiperazine derivative) introduce stereochemical complexity, critical for targeting asymmetric binding sites in enzymes or receptors .

Aromatic Ring Substitutions

Key Insights :

- Aromatic substituents (e.g., p-tolyl, thiophene) modulate electronic properties and steric bulk, impacting reactivity and biological activity .

- Thiophene-containing analogs exhibit high synthetic yields, likely due to favorable electronic interactions during catalysis .

Bioactive and Psychoactive Analogs

Key Insights :

Biological Activity

2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one, also known as a piperidine derivative, is an organic compound with a molecular formula of and a molecular weight of 171.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial effects.

Chemical Structure and Properties

The compound features a propanone backbone with two methyl groups attached to the second carbon and a piperidine ring at the first carbon. This structural arrangement contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.27 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activities

Research indicates that 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one exhibits several notable biological activities:

1. Neuropharmacological Effects

The piperidine moiety is crucial for its interaction with neurotransmitter receptors, particularly histamine H3 and sigma-1 receptors, which are implicated in pain modulation. Studies have shown that compounds with similar structures can influence pathways related to anxiety and depression by modulating neurotransmitter activity .

2. Antinociceptive Activity

In vivo studies have demonstrated that piperidine derivatives can exhibit significant antinociceptive (pain-relieving) effects. The binding affinity of these compounds to sigma receptors has been linked to their potential as analgesics .

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of piperidine, including 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one, may possess antibacterial properties against various pathogenic strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial growth through disruption of cellular processes .

Research Findings

Several studies have focused on the biological activity of 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one and related compounds:

Case Study: Antinociceptive Activity

A study published in July 2023 evaluated the dual receptor activity of piperidine-based compounds. It was found that modifications in the piperidine structure significantly impacted their binding affinity to human H3R and sigma receptors, suggesting that structural optimization could enhance their therapeutic potential against pain .

Case Study: Antimicrobial Properties

Another investigation highlighted the antibacterial efficacy of piperidinyl derivatives against common bacterial strains. The study reported minimum inhibitory concentrations (MICs) for various derivatives, indicating that structural variations can lead to enhanced antimicrobial activity .

The biological activity of 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one can be attributed to its ability to interact with specific receptors in the central nervous system and microbial cells:

- Receptor Binding : The protonation state of the piperidine ring plays a critical role in its interaction with sigma receptors, facilitating essential salt bridge interactions that enhance binding affinity .

- Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis or function is likely due to its structural features that allow it to penetrate bacterial membranes effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.